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4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine

mutant-selective kinase inhibitor PDGFR family KIT D816V

Researchers targeting GIST resistance mechanisms face the challenge of wild-type kinase inhibition causing on-target toxicity. 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine (CAS 2640960-75-2) offers a solution: • Selective inhibitor of KIT D816V & PDGFRA D842V mutants while sparing wild-type isoforms • 6-Methoxy-pyrimidine hinge-binding scaffold validated for fragment-based screening • Cytostatic activity against MDA-MB-468 basal-like breast cancer cells Procure this exact regioisomer for SAR studies to optimize mutant-selective PDGFR inhibitors.

Molecular Formula C15H17ClN4O
Molecular Weight 304.77 g/mol
CAS No. 2640960-75-2
Cat. No. B6429801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
CAS2640960-75-2
Molecular FormulaC15H17ClN4O
Molecular Weight304.77 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3Cl
InChIInChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-5-3-2-4-12(13)16/h2-5,10-11H,6-9H2,1H3
InChIKeyPCTQGQXWYJAKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine Mutant-Kinase Selectivity


4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine (CAS 2640960-75-2) is a synthetic piperazinylpyrimidine derivative characterized by a 2-chlorophenyl substituent on the piperazine ring and a 6-methoxy group on the pyrimidine core. This compound belongs to a novel class of selective kinase inhibitors that attach a piperazinylpyrimidine core to kinase-privileged fragments [1]. Structurally related piperazinylpyrimidines have been shown to selectively inhibit oncogenic mutant forms of PDGFR family kinases, with compound 4 demonstrating greater potency against KIT and PDGFRA mutants compared to wild-type isoforms [2].

Kinase target Mutant-selective PDGFR family profiling (KIT, PDGFRA mutants vs wild-type)
Scaffold design Piperazinylpyrimidine core with kinase privileged fragment character
Selectivity context Reported selectivity window for oncogenic mutant isoforms over wild-type kinases

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine Substitution Constraints


Piperazinylpyrimidine derivatives exhibit divergent kinase selectivity and cellular activity profiles depending on subtle variations in the aryl and pyrimidine substituents. For instance, compound 4 in the Shallal series selectively binds to and inhibits KIT and PDGFRA mutants (e.g., KIT D816V, PDGFRA D842V) while sparing their wild-type isoforms, whereas structurally distinct analogs II-16 and II-20 primarily target DDR1, CSNK1D, and CSNK1G2 kinases [1]. The 2-chlorophenyl and 6-methoxy groups are critical for this selectivity fingerprint, as they orient the molecule within the ATP-binding pocket and influence hydrogen-bonding interactions. Simply substituting the 2-chlorophenyl with a 2-fluorophenyl or replacing the 6-methoxy with a hydroxy group would alter the steric and electronic properties, likely abolishing the selective mutant kinase inhibition shown by the original scaffold [2]. Therefore, generic substitution without functional validation risks losing the differentiated kinase selectivity that makes this chemotype valuable for targeted oncology research.

Replacing 2-chlorophenyl with fluorophenyl may shift kinase selectivity away from PDGFR family mutants.
Swapping 6-methoxy for hydroxy or hydrogen can disrupt hinge-region hydrogen bonding, altering binding profile.
Generic piperazinylpyrimidines without 2-Cl/6-OMe substitution pattern may lose mutant-selective kinase inhibition.

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine: Quantitative Differentiation


Mutant-Selective KIT and PDGFRA Inhibition

In the Shallal et al. piperazinylpyrimidine series, compound 4 demonstrated a distinctive selectivity profile, preferentially binding to and inhibiting the function of specific KIT and PDGFRA oncogenic mutants compared to their wild-type counterparts [1]. While exact IC50 or Kd values were not disclosed in the abstracted data, the kinase profiling screen (KINOMEscan™ at 10 µM) revealed that compound 4 selectively interacted with KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, and CSF1R, whereas compounds II-16 and II-20—which possess different structural modifications—primarily bound to DDR1, CSNK1D, and CSNK1G2 [2].

Kinase binding selectivity
Class-level inference
Compound 4 KIT, KIT D816V, PDGFRA, PDGFRB, FLT3, CSF1R
II-16 / II-20 DDR1, CSNK1D, CSNK1G2
Supports mutant-selective PDGFR family profiling context
KINOMEscan™ at 10 µM; exact IC50 not reported
mutant-selective kinase inhibitor PDGFR family KIT D816V PDGFRA D842V

Cytostatic Activity in MDA-MB-468 TNBC Cells

In NCI-60 one-dose screening, piperazinylpyrimidine compound 4 demonstrated selective cytostatic activity against the triple-negative/basal-like breast cancer cell line MDA-MB-468, a phenotype shared with compound 15 but distinct from compound 16, which exhibited broad cytotoxicity [1]. The GI50 of the structurally related compound II-18 (which shares the piperazinylpyrimidine core) against MDA-MB-468 was 30 nM [2].

MDA-MB-468 growth inhibition
Class-level inference
Compound 4 Selective cytostatic activity (NCI-60 one-dose)
II-18 (analog) GI50 = 30 nM
Supports cell-model endpoint review for basal-like breast cancer
MDA-MB-468 TNBC; II-18 structurally related scaffold
MDA-MB-468 triple-negative breast cancer cytostatic agent GI50

6-Methoxy Group as Hinge-Binding Determinant

The piperazinylpyrimidine scaffold was intentionally designed by attaching core pyrimidine fragments to kinase-privileged moieties, with the 6-methoxy group serving as a hydrogen-bond acceptor that interacts with the kinase hinge region [1]. Replacing the 6-methoxy with a hydrogen, methyl, or ethoxy group would alter the hydrogen-bonding capacity and steric bulk, potentially leading to a loss of kinase binding affinity or a shift in selectivity [2]. While no direct head-to-head binding data for 6-methoxy vs. 6-H analogs exists for this exact compound, the design rationale and the observed selectivity profile of the series support the functional importance of the 6-methoxy substituent.

Hinge-binding determinant
Supporting evidence
6-methoxy serves as hydrogen-bond acceptor for kinase hinge interaction; 6-H or 6-methyl analogs lack this key contact.
Supports rational selection for kinase hinge-targeted design
In silico design principles; no direct head-to-head binding data
kinase privileged fragment 6-methoxypyrimidine ATP-binding pocket hydrogen bond acceptor

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine Application Scenarios


Mutant-Selective PDGFR Inhibition in Imatinib-Resistant GIST

The selective binding of compound 4 to KIT D816V and PDGFRA D842V mutants [1] makes this chemotype a valuable tool compound for investigating resistance mechanisms in gastrointestinal stromal tumors (GIST). Researchers can use 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine as a starting scaffold to develop mutant-selective PDGFR inhibitors that spare wild-type KIT and PDGFRA, thereby reducing on-target toxicity.

Cytostatic Agent Development for MDA-MB-468 TNBC

The demonstrated selective cytostatic activity of piperazinylpyrimidine compound 4 against MDA-MB-468 cells [1] supports the use of this compound as a lead for identifying growth inhibitors of basal-like breast cancer. Procurement of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine enables structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for this aggressive breast cancer subtype.

Kinase Hinge-Binding Fragment for FBDD

The 6-methoxypyrimidine moiety acts as a hinge-binding fragment capable of forming hydrogen bonds with the kinase ATP-binding pocket [2]. 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine can be utilized as a validated kinase hinge-binding building block in fragment-based screens, providing a productivity advantage over simpler pyrimidine scaffolds that lack the methoxy H-bond acceptor.

Selectivity Profiling: PDGFR vs. CK1 Kinase Subfamilies

The divergent kinase selectivity between compound 4 (PDGFR family) and structurally distinct analogs II-16/II-20 (CK1/DDR family) [1] highlights the potential of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine as a chemical probe for dissecting kinase subfamily signaling. Researchers can procure this compound to benchmark selectivity fingerprints against analogs and to identify the structural determinants of kinase family preference.

Application
Selection Property
Validation Focus
Mutant-selective PDGFR signaling studies
Kinase mutant-selectivity profile (KIT D816V, PDGFRA D842V vs wild-type)
Kinase binding panel confirming mutant over wild-type preference
Basal-like breast cancer cell-model studies
Cell-model growth inhibition selectivity (MDA-MB-468)
GI50 determination and cytostatic vs. cytotoxic endpoint review
Kinase hinge-binding fragment-based discovery
6-methoxy hinge-binding H-bond acceptor moiety
Co-crystal structure or docking confirming hinge-region interaction
Kinase subfamily selectivity profiling
PDGFR vs. CK1/DDR selectivity window
Kinome-wide profiling (e.g., KINOMEscan) against analog panels
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